3-(Dde-amino)-1-propanol

Descripción

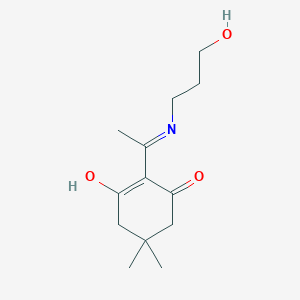

3-(Dde-Amino)-1-propanol is a specialized amino alcohol derivative featuring the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group attached to the amine moiety at the 3-position of propanol. The Dde group is widely employed in organic synthesis, particularly in peptide chemistry, to protect amines during multi-step reactions. Its stability under acidic and basic conditions, coupled with selective cleavage via hydrazine, makes it advantageous for controlled deprotection .

Propiedades

IUPAC Name |

3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXVKXPSILEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material: 3-Aminopropanol

The synthesis begins with 3-aminopropanol, which can be produced industrially by catalytic hydrogenation of 3-hydroxypropanenitrile or ethylene cyanohydrin in the presence of ammonia and hydrogen gas over a metal catalyst (e.g., nickel or cobalt). This process is well-documented in patents describing efficient preparation and purification methods for 3-aminopropanol.

- Ethylene cyanohydrin + NH3 + H2 → 3-aminopropanol

This reaction typically occurs under elevated pressure and temperature with a suitable catalyst, followed by purification via distillation or column chromatography to isolate pure 3-aminopropanol.

Introduction of the Dde Protecting Group

The Dde protecting group is introduced by reacting 3-aminopropanol with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloroformate or the corresponding activated carbonate derivative, under basic conditions to selectively protect the amino group.

- 3-Aminopropanol + Dde-Cl (or activated Dde reagent) → this compound

- Solvent: Typically anhydrous dichloromethane or tetrahydrofuran

- Base: Triethylamine or sodium bicarbonate to neutralize HCl formed

- Temperature: 0°C to room temperature

- Time: 1–4 hours under inert atmosphere (argon or nitrogen)

The hydroxyl group remains unprotected due to the selectivity of the Dde reagent for the amino group.

Purification and Characterization

After completion of the protection reaction, the mixture is worked up by aqueous extraction to remove inorganic salts and unreacted reagents, followed by drying over anhydrous sodium sulfate. The crude product is purified by column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Typical yields: 70–85% pure this compound

- NMR spectroscopy confirms the presence of the Dde group and the free hydroxyl group.

- Mass spectrometry verifies molecular weight.

- IR spectroscopy shows characteristic carbamate and hydroxyl absorptions.

Data Table: Summary of Preparation Parameters for this compound

| Step | Reagents/Conditions | Notes | Yield (%) | Purification Method |

|---|---|---|---|---|

| 1. Synthesis of 3-aminopropanol | Ethylene cyanohydrin, NH3, H2, metal catalyst (Ni/Co), elevated T, P | Catalytic hydrogenation | 80–90 | Distillation or column |

| 2. Protection with Dde group | 3-Aminopropanol, Dde-Cl, base (Et3N), DCM, 0–25°C | Selective amino protection | 70–85 | Silica gel chromatography |

Research Findings and Analysis

The catalytic hydrogenation method for 3-aminopropanol is well-established, offering high selectivity and scalability. The choice of catalyst and reaction parameters critically affects the purity and yield of 3-aminopropanol, which directly influences the efficiency of subsequent protection steps.

The Dde protection step is favored for its mild conditions and easy removal under hydrazine treatment, making it highly suitable for peptide synthesis applications. The selective protection avoids side reactions on the hydroxyl group, preserving its reactivity for further modifications.

Purification by chromatography ensures removal of unreacted starting materials and side products, which is essential for obtaining analytically pure this compound.

Literature emphasizes the importance of anhydrous conditions and inert atmosphere during the protection step to prevent hydrolysis of the Dde reagent and side reactions.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dde-amino)-1-propanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The Dde group can be selectively removed and replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Hydrazine in DMF is typically used to remove the Dde group selectively.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of deprotected amino alcohols.

Aplicaciones Científicas De Investigación

3-(Dde-amino)-1-propanol has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex molecules.

Biology: Plays a role in the study of protein structure and function.

Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.

Industry: Employed in the production of fine chemicals and biotechnological products.

Mecanismo De Acción

The mechanism of action of 3-(Dde-amino)-1-propanol primarily involves its role as a protecting group in peptide synthesis. The Dde group protects the amino functionality during the synthesis process, preventing unwanted side reactions. The Dde group can be selectively removed by treatment with hydrazine, exposing the amino group for further reactions. This selective deprotection is crucial for the stepwise construction of peptides and other complex molecules.

Comparación Con Compuestos Similares

Structural and Functional Group Differences

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 3-(Dde-Amino)-1-propanol | C₁₁H₂₀N₂O₃ | Dde-protected amine, primary alcohol | Bulky cyclohexenone group at amine |

| 3-Aminopropan-1-ol | C₃H₉NO | Free primary amine, primary alcohol | Linear chain with unmodified amine |

| 3-Methylamino-1-propanol | C₄H₁₁NO | Methyl-substituted amine, alcohol | Methyl group attached to amine |

| 3-(Methylthio)-1-propanol | C₄H₁₀OS | Methylthio (-SCH₃), alcohol | Sulfur-containing side chain |

Key Observations :

- This compound is distinguished by its sterically hindered Dde group, which reduces nucleophilicity compared to free amines (e.g., 3-aminopropan-1-ol) .

- The methylthio group in 3-(methylthio)-1-propanol introduces sulfur-based reactivity, enabling flavor-enhancing properties (e.g., saltiness perception in foods) .

Reactivity and Stability

- Deprotection Mechanism: The Dde group in this compound is selectively cleaved by hydrazine, a feature absent in unprotected amines like 3-aminopropan-1-ol. This controlled deprotection is critical in peptide synthesis .

- Oxidation Behavior: 1-Propanol derivatives react with ozone via hydride transfer, forming aldehydes and acids (e.g., propionaldehyde from 1-propanol) . The Dde-protected amine in this compound may alter oxidation pathways due to steric hindrance, though specific data are lacking in the evidence.

- Thermal Stability: 3-Methylamino-1-propanol has a boiling point of 169°C, higher than 3-aminopropan-1-ol (≈185°C for free amine), suggesting that bulky substituents (e.g., Dde) may further elevate thermal stability .

Key Insights :

- Sulfur-containing derivatives like 3-(methylthio)-1-propanol are pivotal in food science, while amino alcohols with free amines (e.g., 3-aminopropan-1-ol) serve as intermediates in drug manufacturing .

- The Dde group’s primary utility lies in synthetic chemistry, enabling precise control over amine reactivity .

Physicochemical Properties

Actividad Biológica

3-(Dde-amino)-1-propanol, also known by its CAS number 227758-39-6, is a chemical compound primarily utilized in peptide synthesis. Its biological activity is significant due to its role as a protecting group for amino acids, which is essential in various biochemical applications. This article delves into the biological activity of this compound, discussing its biochemical properties, mechanisms of action, and applications based on recent research findings.

Overview of this compound

This compound contains a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group that provides stability under basic conditions while allowing selective removal through hydrazine treatment. This selectivity is crucial for achieving precise control in peptide synthesis processes.

Peptide Synthesis : The compound is integral to solid-phase peptide synthesis (SPPS), where it protects amino groups from undesired reactions. The selective deprotection mechanism allows for the formation of peptide bonds without affecting other protecting groups, thus facilitating the synthesis of complex peptides and proteins.

Cellular Effects : this compound influences cellular processes such as gene expression and metabolic pathways. Its role in peptide synthesis impacts protein production and function, affecting cellular signaling and metabolism.

The mechanism of action involves the interaction of this compound with various biomolecules:

- Binding and Protection : The compound binds to amino groups, protecting them from unwanted reactions during peptide synthesis.

- Selective Deprotection : Treatment with hydrazine cleaves the Dde group, allowing the amino group to participate in forming peptide bonds. This process is essential for synthesizing peptides with specific sequences and structures.

Research Findings

Recent studies have explored the biological activity and potential applications of this compound:

Temporal and Dosage Effects

The biological activity of this compound can vary with time and dosage:

- Temporal Stability : The compound remains stable under standard laboratory conditions but may degrade over extended periods or harsh environments. Long-term studies indicate consistent protective properties over time.

- Dosage Variability : In animal models, low doses effectively protect amino groups without adverse effects; however, high doses can lead to toxic effects disrupting cellular functions. Specific threshold concentrations maximize protective properties before toxicity occurs.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Utilized extensively in peptide synthesis and other complex molecular constructions.

- Biology : Important for studying protein structures and functions.

- Medicine : Plays a role in developing therapeutic peptides and pharmaceuticals.

- Industry : Employed in producing fine chemicals and biotechnological products.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(Dde-amino)-1-propanol with high purity?

- Methodological Answer : Synthesis typically involves amino group protection using the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. A common approach includes:

Amino Protection : Reacting 3-amino-1-propanol with Dde-Cl (or similar reagents) under basic conditions (e.g., in DMF with triethylamine) to form the protected derivative.

Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization to achieve >98% purity.

Characterization : Confirm via H/C NMR (e.g., δ ~1.4 ppm for Dde methyl groups) and HPLC (retention time comparison with standards) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies protons on the Dde group (e.g., cyclohexenyl protons at δ 5.8–6.2 ppm) and the propanol backbone. C NMR confirms carbonyl carbons (~190–200 ppm for Dde ketones).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H] at m/z calculated for CHNO).

- IR Spectroscopy : Peaks at ~1700 cm confirm carbonyl groups from the Dde moiety .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the Dde group.

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid unintended deprotection.

- Stability Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic property measurements (e.g., vapor pressure) for amino propanol derivatives?

- Methodological Answer : Conflicting data often arise from measurement techniques (e.g., static vs. transpiration methods). To resolve:

Cross-Validate Methods : Compare results from ebulliometry (high-temperature accuracy) and transpiration (low-temperature precision) .

Leverage Compiled Data : Use databases like SciFinder to aggregate boiling points at varied pressures, ensuring trends align with experimental results (Figure F.1 in shows such reconciliation) .

Statistical Analysis : Apply the Clarke-Glew equation or Antoine equation to model vapor pressure-temperature relationships and identify outliers .

Table 1 : Example Vapor Pressure Data for 3-(Dimethylamino)-1-propanol (Adapted from )

| Method | Temperature Range (°C) | Pressure (kPa) | Consistency with SciFinder |

|---|---|---|---|

| Transpiration | 25–80 | 0.1–10 | High |

| Ebulliometry | 100–180 | 10–100 | Moderate |

| Static Method | 50–120 | 1–50 | Low |

Q. How do thermodynamic properties (e.g., heat capacity) of this compound compare to structurally similar amino alcohols?

- Methodological Answer : Heat capacity () trends correlate with molecular flexibility and hydrogen bonding:

- Rigid vs. Flexible Backbones : Derivatives with bulky groups (e.g., Dde) exhibit lower due to restricted rotation. For example, this compound may have ~250 J·K·mol, compared to 220 J·K·mol for 2-amino-2-methyl-1-propanol (Table F.1 in ) .

- Hydrogen Bonding : Propanol derivatives with free -OH groups show higher due to intermolecular interactions. Dde protection reduces this effect by ~10–15% .

Q. What advanced synthetic routes utilize this compound as an intermediate in pharmaceutical research?

- Methodological Answer : The Dde group’s orthogonality to Fmoc/Boc protections makes it valuable in peptide synthesis and prodrug design:

Peptide Conjugation : Couple this compound to resin-bound peptides via amide bonds; deprotect with 2% hydrazine in DMF for selective amine exposure .

Prodrug Activation : Use the Dde group to mask amine functionalities in anticancer agents (e.g., doxorubicin derivatives), enabling pH- or enzyme-triggered release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.